molecular formula C9H12ClNO B14313053 1-(3-Chloroanilino)propan-2-ol CAS No. 111609-82-6

1-(3-Chloroanilino)propan-2-ol

Cat. No.: B14313053
CAS No.: 111609-82-6
M. Wt: 185.65 g/mol
InChI Key: IKEBQDAAZBVUBX-UHFFFAOYSA-N
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Description

    1,3-Dichloropropan-2-ol: (1,3-DCP) has the chemical formula HOCH₂CHClCH₂Cl. It appears as a colorless liquid.

  • It serves as an intermediate in the production of epichlorohydrin , a compound widely used in the synthesis of plastics, resins, and other chemicals.
  • Preparation Methods

      Synthetic Routes: 1,3-DCP can be synthesized through the chlorination of glycerol (propane-1,2,3-triol) using hydrochloric acid . The reaction proceeds as follows:

      Glycerol+2HCl1,3-DCP+2H₂O\text{Glycerol} + 2\text{HCl} \rightarrow 1,3\text{-DCP} + 2\text{H₂O} Glycerol+2HCl→1,3-DCP+2H₂O

      Industrial Production: The industrial production of 1,3-DCP involves the chlorination of glycerol on a large scale.

  • Chemical Reactions Analysis

      Reactions: 1,3-DCP undergoes various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of other compounds.

      Biology: Limited research, but it may have applications in cell biology due to its reactivity.

      Medicine: Not commonly used directly in medicine, but its derivatives find applications.

      Industry: Vital for epichlorohydrin production.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely involves interactions with cellular components.
    • Molecular Targets: Unknown.

      Pathways: Requires further investigation.

  • Comparison with Similar Compounds

    Remember that 1,3-DCP is considered a carcinogen and mutagen . Its presence in some Asian-style sauces, along with 3-monochloropropane-1,2-diol (3-MCPD), warrants attention

    Properties

    CAS No.

    111609-82-6

    Molecular Formula

    C9H12ClNO

    Molecular Weight

    185.65 g/mol

    IUPAC Name

    1-(3-chloroanilino)propan-2-ol

    InChI

    InChI=1S/C9H12ClNO/c1-7(12)6-11-9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3

    InChI Key

    IKEBQDAAZBVUBX-UHFFFAOYSA-N

    Canonical SMILES

    CC(CNC1=CC(=CC=C1)Cl)O

    Origin of Product

    United States

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